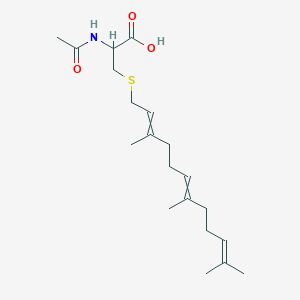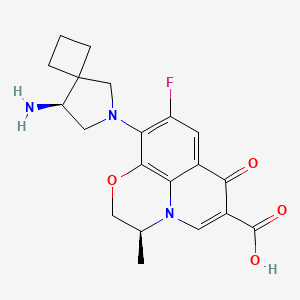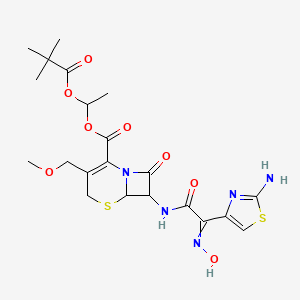
Cefdaloxime pentexil tosilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefdaloxime pentexil tosilate is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is a prodrug, which means it is metabolized in the body to produce the active antibiotic form, cefdaloxime .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefdaloxime pentexil tosilate involves multiple steps, starting from the core cephalosporin structureThe final step involves the tosylation to produce the tosilate salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process includes purification steps to ensure the final product meets the required purity standards. The use of p-toluenesulfonic acid is common in the tosylation step to produce the tosilate salt .
Chemical Reactions Analysis
Types of Reactions: Cefdaloxime pentexil tosilate undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active antibiotic form, cefdaloxime.
Substitution Reactions: The methoxymethyl group can be substituted under certain conditions to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions in the presence of water and enzymes.
Substitution: Can be carried out using various nucleophiles under controlled conditions.
Major Products:
Scientific Research Applications
Cefdaloxime pentexil tosilate has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Cefdaloxime pentexil tosilate exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Similar Compounds:
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefixime: An oral third-generation cephalosporin with similar antibacterial properties.
Uniqueness: this compound is unique due to its prodrug nature, which allows for improved oral bioavailability compared to some other cephalosporins. Its tosylate form also enhances its stability and solubility .
properties
Molecular Formula |
C21H27N5O8S2 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyloxy)ethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H27N5O8S2/c1-9(34-19(30)21(2,3)4)33-18(29)14-10(6-32-5)7-35-17-13(16(28)26(14)17)24-15(27)12(25-31)11-8-36-20(22)23-11/h8-9,13,17,31H,6-7H2,1-5H3,(H2,22,23)(H,24,27) |
InChI Key |
RLXNXADDILQOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NO)C3=CSC(=N3)N)COC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
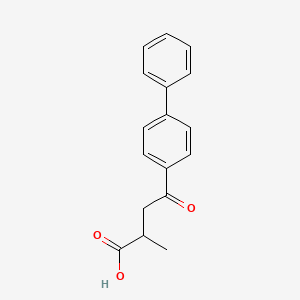
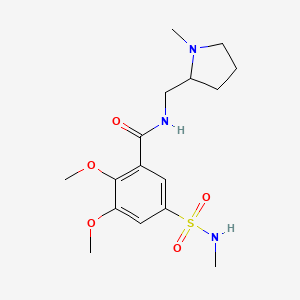
![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)
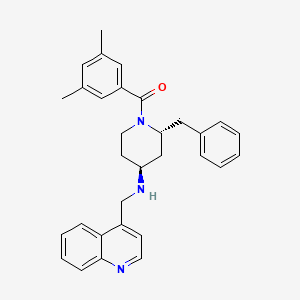

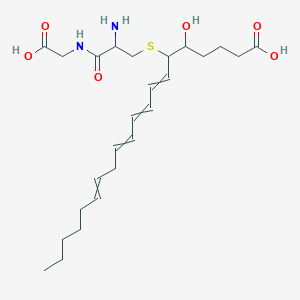
![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
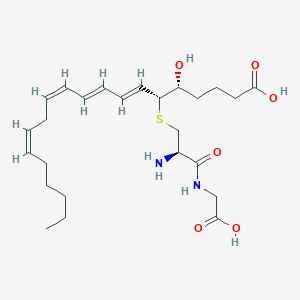
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
